molecular formula C17H25ClN2O3 B2574271 N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride CAS No. 2418681-21-5

N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride

Cat. No.: B2574271
CAS No.: 2418681-21-5
M. Wt: 340.85
InChI Key: QBFWBUBRRQEKSV-JGOFTKABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt featuring a 2,3-dihydro-1,4-benzodioxin core linked to a cyclohexylaminomethyl group via an acetamide bridge. Its structural uniqueness lies in the combination of a lipophilic benzodioxin moiety and a polar, charged cyclohexylamine group, which may enhance solubility and receptor targeting. The stereochemistry (e.g., trans-4-aminomethylcyclohexyl configuration) is critical for biological activity, as seen in related compounds .

Properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c18-11-12-4-6-14(7-5-12)19-16(20)10-13-2-1-3-15-17(13)22-9-8-21-15;/h1-3,12,14H,4-11,18H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFWBUBRRQEKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)CC2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclohexyl group, an aminomethyl substituent, and a benzodioxane moiety. This specific arrangement is crucial for its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C16_{16}H22_{22}ClN1_{1}O3_{3}
  • Molecular Weight : 303.81 g/mol

Enzyme Inhibition

Research has indicated that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory properties. Specifically, studies have focused on the inhibition of:

  • α-Glucosidase : This enzyme is involved in carbohydrate metabolism, and its inhibition can be beneficial in managing diabetes by slowing glucose absorption.
  • Acetylcholinesterase (AChE) : Inhibitors of AChE are of particular interest in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain.

In Vitro Studies

In vitro assays demonstrated that N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide; hydrochloride exhibited substantial inhibitory activity against α-glucosidase while showing weaker effects on AChE. The results were corroborated by molecular docking studies that provided insights into the binding interactions between the compound and the target enzymes .

EnzymeInhibition ActivityReference
α-GlucosidaseStrong
AcetylcholinesteraseWeak

Case Study 1: Enzyme Inhibition Profile

In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several sulfonamide derivatives featuring the benzodioxane structure and evaluated their enzyme inhibitory activities. Notably, one derivative demonstrated an IC50 value of 12 µM against α-glucosidase, indicating potent inhibitory potential .

Case Study 2: Molecular Docking Analysis

A molecular docking study explored the binding affinity of N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide; hydrochloride to both α-glucosidase and AChE. The docking scores suggested favorable interactions with key active site residues, supporting the observed enzyme inhibition .

Comparison with Similar Compounds

Pharmacological Targets and Receptor Affinity

  • Flesinoxan (±)-N-[2-[4-(2,3-Dihydro-2-hydroxymethyl-1,4-benzodioxin-5-yl)-1-piperazinyl]ethyl]-4-fluorobenzamide hydrochloride: Shares the benzodioxin core but replaces the cyclohexylaminomethyl group with a piperazine-ethyl-fluorobenzamide chain. Acts as a 5-HT1A receptor agonist with demonstrated gastric relaxation effects in animal models . Key Difference: The target compound lacks the piperazine moiety, which may reduce off-target interactions with adrenergic or dopaminergic receptors common in piperazine derivatives.
  • WAY-100635 (N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl-cyclohexanecarboxamide):

    • A 5-HT1A antagonist with a piperazine-pyridinyl structure.
    • Highlights the role of aromatic substitutions (e.g., methoxyphenyl vs. benzodioxin) in modulating receptor selectivity .

Structural Analogues from Enamine Ltd. ()

  • N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide hydrochloride: Replaces benzodioxin with a phenyl-triazole group. Demonstrates how heterocyclic cores influence metabolic stability and binding kinetics.
  • N-{4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide: Features a hydroxyethyl-ethylamino substituent instead of aminomethyl. Increased polarity may enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Stereochemical Variants ()

  • 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[(1r,4r)-4-(Aminomethyl)cyclohexyl]acetamide hydrochloride: Nearly identical to the target compound but specifies a (1r,4r) stereochemistry. Stereochemical differences can drastically alter receptor binding; for example, trans-cyclohexyl configurations often improve conformational stability in GPCR-targeting drugs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Flesinoxan N-{4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide
Molecular Weight ~380–400 (estimated) 452.9 272.3
Key Functional Groups Benzodioxin, acetamide, cyclohexylaminomethyl Benzodioxin, piperazine, fluorobenzamide Acetamide, hydroxyethyl-ethylamino
Solubility High (due to HCl salt) Moderate High (polar substituents)
logP (Lipophilicity) ~2.5–3.5 (estimated) ~3.8 ~1.2
Receptor Affinity 5-HT1A (predicted) 5-HT1A (IC50 = 8 nM) Unknown

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling the 2,3-dihydro-1,4-benzodioxin-5-yl acetic acid derivative with a 4-(aminomethyl)cyclohexylamine precursor under amide bond-forming conditions (e.g., EDC/HOBt). Intermediates are monitored via thin-layer chromatography (TLC) and characterized using infrared (IR) spectroscopy (C=O and N–H stretches) and proton nuclear magnetic resonance (¹H NMR) to confirm regioselectivity and purity . Final purification is achieved via crystallization in solvents like ethanol or acetonitrile .

Q. How is the purity of the compound validated, and what analytical techniques are essential for quality control?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>98%). Mass spectrometry (MS) confirms molecular weight ([M+H]⁺ ion). Residual solvents are quantified via gas chromatography (GC), and heavy metal contamination is tested using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What structural features distinguish this compound from analogs with similar benzodioxin or acetamide moieties?

  • Methodology : X-ray crystallography (if single crystals are obtainable) resolves the cyclohexylamine ring conformation and hydrogen-bonding patterns. Comparative analysis with analogs (e.g., N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}acetamide) highlights steric effects from the aminomethylcyclohexyl group and electronic contributions from the dihydrobenzodioxin system .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the final amide coupling step?

  • Methodology : Design of experiments (DoE) evaluates variables like temperature (20–40°C), coupling reagent (DCC vs. EDC), and solvent polarity (DMF vs. THF). Reaction progress is tracked via ¹H NMR to identify side products (e.g., acylurea formation). Optimized conditions may involve low-temperature coupling in DMF with Hünig’s base to suppress racemization .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like serotonin receptors. The aminomethylcyclohexyl group’s protonation state at physiological pH is critical for electrostatic interactions. Density functional theory (DFT) calculates partial charges to refine docking accuracy .

Q. How can contradictions in spectral data (e.g., ¹H NMR splitting patterns) be resolved?

  • Methodology : Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, the dihydrobenzodioxin protons may exhibit complex splitting due to restricted rotation; variable-temperature NMR can clarify dynamic effects. X-ray crystallography provides definitive proof of regiochemistry .

Q. What in vitro assays are suitable for preliminary assessment of the compound’s pharmacokinetic properties?

  • Methodology :

  • Metabolic stability : Incubate with liver microsomes (human or rat) and quantify parent compound loss via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

  • Methodology : Perform pH-solubility profiling (pH 1–7.4) and compare dissolution rates via USP apparatus. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm salt formation. Bioavailability is assessed in rodent models using AUC comparisons after oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.